Dabsyl-L-leucine

Vue d'ensemble

Description

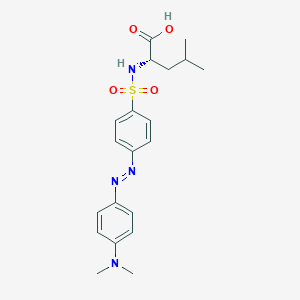

Dabsyl-L-leucine is a derivative of the amino acid leucine, where the amino group is derivatized with dabsyl chloride. This compound is primarily used in analytical chemistry for the detection and quantification of amino acids. The dabsyl group, which is a dimethylaminoazobenzene sulfonyl group, provides a chromophore that allows for the detection of the compound using UV-visible spectroscopy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-leucine involves the reaction of L-leucine with dabsyl chloride. The reaction typically occurs in an alkaline medium, such as a sodium bicarbonate solution, to facilitate the nucleophilic attack of the amino group on the dabsyl chloride. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistency and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Analyse Des Réactions Chimiques

Types of Reactions: Dabsyl-L-leucine primarily undergoes substitution reactions due to the presence of the dabsyl group. The amino group of leucine can react with various electrophiles, while the dabsyl group can participate in azo coupling reactions .

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols in an alkaline medium.

Azo Coupling Reactions: These reactions involve diazonium salts under acidic conditions.

Major Products: The major products of these reactions depend on the specific nucleophile or diazonium salt used. For example, reacting this compound with an amine can yield a substituted leucine derivative, while azo coupling can produce a variety of azo compounds .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of Dabsyl-L-leucine involves its interaction with enzymes and proteins. The dabsyl group provides a chromophore that allows for the detection of the compound in various assays. When used as a substrate for proteases, the cleavage of the leucine-dabsyl bond can be monitored using UV-visible spectroscopy, providing insights into enzyme activity and specificity .

Comparaison Avec Des Composés Similaires

Dabsyl-L-alanine: Another dabsylated amino acid used for similar analytical purposes.

Dansyl-L-leucine: A similar compound where the dabsyl group is replaced with a dansyl group, offering different spectral properties.

Uniqueness: Dabsyl-L-leucine is unique due to its strong UV absorbance and stability, making it an ideal standard for HPLC analysis. Compared to dansyl derivatives, dabsyl compounds are more stable and provide better resolution in chromatographic separations .

Activité Biologique

Dabsyl-L-leucine is a derivative of L-leucine, a branched-chain amino acid (BCAA) known for its crucial role in protein synthesis and metabolic regulation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the incorporation of a dabsyl group, which enhances its solubility and bioavailability. The molecular formula is typically represented as C14H18N2O3S. The dabsyl group is known to facilitate the study of amino acids by providing a fluorescent marker, making it useful in various biochemical assays.

1. mTORC1 Activation:

this compound, like L-leucine, activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is critical for regulating cell growth, proliferation, and protein synthesis. Activation occurs through the phosphorylation of key proteins such as S6K1 and 4E-BP1, leading to enhanced translation initiation and ribosome biogenesis .

2. Nutrient Sensing:

As a nutrient signal, this compound plays a vital role in cellular metabolism by modulating energy homeostasis. It enhances fatty acid oxidation and mitochondrial biogenesis through pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) .

Protein Synthesis

Research indicates that this compound promotes protein synthesis across various tissues, including skeletal muscle, liver, and adipose tissue. Studies have shown that supplementation with this compound leads to increased rates of protein synthesis by upregulating genes involved in translation .

| Tissue | Effect of this compound |

|---|---|

| Skeletal Muscle | Increased protein synthesis via mTORC1 |

| Liver | Modulation of metabolic pathways |

| Adipose Tissue | Enhanced lipid metabolism |

Metabolic Regulation

This compound has been associated with improved metabolic health. It aids in insulin sensitivity and lipid metabolism, making it a potential candidate for managing metabolic disorders such as obesity and type 2 diabetes .

Case Studies

Case Study 1: Anemia Treatment

A notable case study demonstrated that L-leucine supplementation improved anemia in patients with Diamond-Blackfan anemia (DBA). While specific data on this compound is limited, the underlying mechanisms suggest potential therapeutic benefits in similar contexts .

Case Study 2: Muscle Mass Maintenance

In clinical settings, this compound has been explored for its role in maintaining muscle mass during weight loss interventions. Patients receiving this compound showed significant preservation of lean body mass compared to control groups .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

- Increased mTOR Signaling: Oral administration resulted in significant phosphorylation of mTORC1 targets in skeletal muscle.

- Enhanced Protein Translation: Upregulation of translation-related genes was observed in response to this compound supplementation.

- Potential Side Effects: While generally well-tolerated, some individuals may experience gastrointestinal discomfort or interactions with medications .

Propriétés

IUPAC Name |

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-14(2)13-19(20(25)26)23-29(27,28)18-11-7-16(8-12-18)22-21-15-5-9-17(10-6-15)24(3)4/h5-12,14,19,23H,13H2,1-4H3,(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCBTNVNACPQRN-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555049 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-12-4 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.